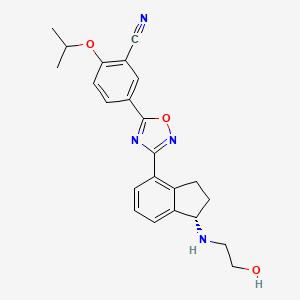
PD-307243
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
PD-307243 is a chemical compound known for its role as a human ether-a-go-go-related gene (hERG) channel activator. This compound is primarily used in scientific research, particularly in the study of cardiac arrhythmias. The molecular formula of this compound is C20H15Cl2N3O2, and it has a molecular weight of 400.26 g/mol .
Métodos De Preparación
The synthesis of PD-307243 involves several steps The key starting materials include 3,4-dichlorophenyl and nicotinic acid derivativesThe reaction conditions often require the use of organic solvents such as dimethyl sulfoxide (DMSO) and catalysts to facilitate the reactions .
the synthesis in a laboratory setting involves careful control of reaction temperatures, pH, and the use of purification techniques such as recrystallization and chromatography to obtain the pure compound .
Análisis De Reacciones Químicas
PD-307243 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another. .
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of carboxylic acid derivatives, while reduction can yield alcohol derivatives .
Aplicaciones Científicas De Investigación
PD-307243 is widely used in scientific research due to its ability to activate hERG channels. These channels are crucial for cardiac repolarization, and their dysfunction can lead to arrhythmias. Therefore, this compound is used to study the mechanisms of cardiac arrhythmias and to develop potential treatments .
In addition to its use in cardiac research, this compound is also employed in studies related to ion channel pharmacology, neurophysiology, and toxicology. Its ability to modulate ion channels makes it a valuable tool for understanding the physiological and pathological roles of these channels in various tissues .
Mecanismo De Acción
PD-307243 exerts its effects by activating hERG channels, which are potassium channels involved in cardiac repolarization. The compound binds to the channel and induces a conformational change that increases the flow of potassium ions through the channel. This action helps to stabilize the cardiac action potential and prevent arrhythmias .
The molecular targets of this compound include the hERG channel protein and associated regulatory proteins. The pathways involved in its mechanism of action include the modulation of ion flux and the stabilization of the cardiac action potential .
Comparación Con Compuestos Similares
PD-307243 is unique among hERG channel activators due to its specific chemical structure and mechanism of action. Similar compounds include:
R-L3: Another hERG channel activator that modulates channel kinetics.
ICA-105574: A compound that enhances hERG channel activity by binding to a different site on the channel
Compared to these compounds, this compound has a distinct binding site and induces a unique conformational change in the hERG channel, making it a valuable tool for studying the specific mechanisms of channel activation and arrhythmia prevention .
Propiedades
Número CAS |
313533-41-4 |
|---|---|
Fórmula molecular |
C20H15Cl2N3O2 |
Peso molecular |
400.26 |
Nombre IUPAC |
2-[[2-(3,4-dichlorophenyl)-1,3-dihydroisoindol-5-yl]amino]pyridine-3-carboxylic acid |
InChI |
InChI=1S/C20H15Cl2N3O2/c21-17-6-5-15(9-18(17)22)25-10-12-3-4-14(8-13(12)11-25)24-19-16(20(26)27)2-1-7-23-19/h1-9H,10-11H2,(H,23,24)(H,26,27) |
Clave InChI |
WNXIPCSWXVTKQF-UHFFFAOYSA-N |
SMILES |
O=C(C1=CC=CN=C1NC2=CC3=C(CN(C4=CC=C(Cl)C(Cl)=C4)C3)C=C2)O |
Apariencia |
Solid powder |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>2 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
PD-307243; PD 307243; PD307243. |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![acetic acid;2-[[(1R,2S)-2-aminocyclohexyl]amino]-4-[3-(triazol-2-yl)anilino]pyrimidine-5-carboxamide](/img/structure/B609809.png)

